N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Evolution of Thienopyrimidine Chemistry
The development of thienopyrimidine chemistry traces its origins to the broader field of heterocyclic compound research that emerged in the mid-twentieth century. Thienopyrimidines have been widely represented in the literature, primarily due to their structural relationship with purine bases such as adenine and guanine, which sparked initial interest among medicinal chemists seeking bioisosteric replacements for naturally occurring nucleotides. The evolution of this field can be traced through several distinct phases, beginning with fundamental synthetic methodology development and progressing toward sophisticated structure-activity relationship studies.
The early period of thienopyrimidine research focused on establishing reliable synthetic routes for the construction of the thieno-fused pyrimidine core. Initial approaches centered on the annulation of pyrimidine rings onto existing thiophene frameworks, utilizing methods such as the Thorpe-Ziegler cyclization reaction. These foundational synthetic methodologies established the chemical feasibility of constructing stable thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine isomers, each offering distinct electronic and steric properties suitable for different biological targets.
The maturation phase of thienopyrimidine chemistry witnessed a significant expansion in synthetic methodologies and an increased understanding of structure-activity relationships. Researchers developed more sophisticated approaches, including the Gewald aminothiophene synthesis, which provided access to 2-aminothiophene intermediates through one-pot reactions involving ethyl acetoacetate or cyclohexanone, activated cyanoacetamide, and elemental sulfur in the presence of morpholine as a base. This methodology revolutionized the field by enabling the systematic preparation of libraries of thienopyrimidine derivatives with diverse substitution patterns.
Contemporary thienopyrimidine chemistry has evolved to encompass complex multi-step synthetic strategies capable of producing highly functionalized molecules such as N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide. The modern approach integrates traditional cyclization chemistry with advanced coupling reactions, enabling the incorporation of diverse aromatic and heterocyclic substituents that enhance biological activity and selectivity profiles.
Position of the Compound in Heterocyclic Chemistry
This compound occupies a significant position within the broader framework of heterocyclic chemistry as a representative example of complex polyheterocyclic systems. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as members of their rings, constitute more than half of all known compounds and represent 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The compound exemplifies the integration of multiple heterocyclic systems within a single molecular framework. The thieno[2,3-d]pyrimidine core represents a bicyclic system that combines the electron-rich properties of thiophene with the electron-deficient characteristics of pyrimidine, creating a unique electronic environment that facilitates specific molecular interactions. The additional incorporation of a methylfuran moiety introduces a third heterocyclic component, further expanding the compound's potential for diverse intermolecular interactions.
Within the classification system of heterocyclic compounds, this molecule belongs to the category of fused ring systems, specifically those involving unsaturated five- and six-membered rings. The thieno[2,3-d]pyrimidine system can be considered analogous to other important fused heterocycles such as quinoline (benzene fused to pyridine) and benzothiophene (benzene fused to thiophene), but with the unique characteristic of containing two different heteroatoms in adjacent rings.
The compound's structural complexity places it within the realm of advanced heterocyclic chemistry, where multiple synthetic transformations are required to assemble the final molecular architecture. The presence of the sulfanylacetamide linkage connecting the thienopyrimidine core to the chlorophenyl substituent demonstrates the integration of heterocyclic chemistry with traditional organic functional group chemistry, creating hybrid molecules that combine the biological relevance of heterocycles with the synthetic accessibility of acyclic functionalities.
Table 1: Classification of Heterocyclic Components in this compound
| Heterocyclic Component | Ring Size | Heteroatoms | Electronic Character | Position in Molecule |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Fused 5,6-membered | S, N, N | Electron-deficient | Core scaffold |
| 5-methylfuran | 5-membered | O | Electron-rich | Substituent at position 5 |
| Chlorophenyl | 6-membered | None (carbocyclic) | Electron-deficient | Terminal substituent |
Key Milestones in Thienopyrimidine Research
The development of thienopyrimidine chemistry has been marked by several pivotal discoveries that have shaped the current understanding and application of these heterocyclic systems. One of the earliest significant milestones was the recognition of the structural similarity between thienopyrimidines and naturally occurring purine bases, which established the theoretical foundation for their potential biological activity. This observation led to systematic investigations of thienopyrimidine derivatives as potential purine antagonists and bioisosteric replacements in various biological systems.
A crucial advancement in the field occurred with the development of the Gewald reaction for aminothiophene synthesis, which provided a reliable and scalable method for constructing the thiophene component of thienopyrimidine systems. This methodology enabled researchers to prepare diverse 2-aminothiophene intermediates that could subsequently be elaborated into various thienopyrimidine derivatives through cyclization reactions with appropriate carbonyl compounds and nitrogen nucleophiles.
The discovery of antimalarial activity in thieno[3,2-d]pyrimidinone derivatives represented a significant milestone in demonstrating the therapeutic potential of thienopyrimidine scaffolds. Cohen and colleagues reported the synthesis and evaluation of a library of 120 derivatives, identifying compounds with antimalarial activity tenfold higher than chloroquine, with efficacy demonstrated across multiple stages of the Plasmodium life cycle. This work established structure-activity relationships showing that tert-butyl or isopropyl amino groups at position 2 were essential for antimalarial activity, along with phenyl rings at position 6.
The identification of thienopyrimidines as selective inhibitors of Helicobacter pylori represented another landmark achievement in the field. Through high-throughput screening and subsequent structure-activity relationship studies, researchers identified thienopyrimidine derivatives with high potency against H. pylori while maintaining acceptable cytotoxicity profiles against human cells. Mode of action studies revealed that these compounds targeted the respiratory complex I of H. pylori, specifically the NuoD subunit, providing a defined mechanism of action for further optimization.
Recent advances in thienopyrimidine research have focused on the development of phosphoinositide 3-kinase inhibitors, with several derivatives demonstrating nanomolar potency and high selectivity profiles. The discovery of novel thienopyrimidine-based phosphoinositide 3-kinase inhibitors has shown promising results in cancer therapy applications, with lead compounds displaying good developability profiles in both cell-based proliferation assays and absorption, distribution, metabolism, and excretion studies.
Table 2: Major Milestones in Thienopyrimidine Research
Structural Relationship to Purine Bases
The structural relationship between thienopyrimidines and naturally occurring purine bases represents a fundamental aspect of their chemical and biological significance. Purine bases, including adenine and guanine, consist of a fused pyrimidine and imidazole ring system that forms the core structure of nucleotides and nucleic acids. Thienopyrimidines serve as bioisosteric analogs of purines, where the imidazole ring of the purine system is replaced by a thiophene ring, maintaining similar molecular dimensions while introducing distinct electronic properties.
The bioisosteric relationship between thienopyrimidines and purines is based on several key structural features. Both systems contain a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, providing similar hydrogen bonding capabilities and electronic distribution patterns. The fusion of the thiophene ring in thienopyrimidines occupies approximately the same spatial volume as the imidazole ring in purines, ensuring compatibility with biological targets that recognize purine-based substrates.
This compound exemplifies this structural relationship through its thieno[2,3-d]pyrimidine core, which corresponds to the thiophene-pyrimidine fusion pattern found in many biologically active thienopyrimidine derivatives. The specific fusion pattern in this compound places the sulfur atom of the thiophene ring adjacent to the nitrogen atoms of the pyrimidine ring, creating an electronic environment that can mimic the hydrogen bonding patterns observed in purine-protein interactions.
The electronic properties of thienopyrimidines differ significantly from those of purines due to the replacement of the nitrogen-rich imidazole ring with the sulfur-containing thiophene ring. Thiophene is more electron-rich than imidazole, leading to altered charge distribution and polarizability in the fused heterocyclic system. These electronic differences can result in enhanced selectivity for certain biological targets while maintaining the overall molecular recognition properties that make purines important biological building blocks.
Purine analogs, including thienopyrimidines, have found significant application as antimetabolites that interfere with normal purine metabolism. Thiopurines such as thioguanine are used to treat acute leukemias, while azathioprine serves as an immunosuppressive agent by inhibiting DNA synthesis through interference with purine metabolism. The structural modifications present in this compound represent further evolution of this concept, introducing additional pharmacophoric elements that may enhance selectivity and potency compared to simpler purine analogs.
Table 3: Structural Comparison Between Purines and Thienopyrimidines
| Feature | Adenine | Guanine | Thieno[2,3-d]pyrimidine | N-(4-chlorophenyl)-2-[...] |
|---|---|---|---|---|
| Core Ring System | Purine (imidazole-pyrimidine) | Purine (imidazole-pyrimidine) | Thieno-pyrimidine | Thieno-pyrimidine |
| Nitrogen Atoms | 5 | 5 | 2 | 2 |
| Sulfur Atoms | 0 | 0 | 1 | 1 |
| Molecular Weight | 135.13 | 151.13 | 136.17 | ~344.37 |
| Electronic Character | Electron-deficient | Electron-deficient | Mixed electron character | Mixed electron character |
| Hydrogen Bond Donors | 1 | 2 | Variable | Variable |
| Hydrogen Bond Acceptors | 4 | 5 | Variable | Variable |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-3-10-26-21(28)19-16(17-9-4-13(2)29-17)11-30-20(19)25-22(26)31-12-18(27)24-15-7-5-14(23)6-8-15/h3-9,11H,1,10,12H2,2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIVXUXHDEOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, with the CAS number 379236-32-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, integrating a thienopyrimidine core and furan derivatives, which are often associated with various pharmacological effects.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 508.01 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H18ClN3O3S2 |
| Molecular Weight | 508.01 g/mol |
| Density | 1.44 ± 0.1 g/cm³ |
| pKa | 12.26 ± 0.70 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The thienopyrimidine structure is known for its role in kinase inhibition, suggesting that this compound may interact with key signaling pathways involved in cancer progression.
-
Mechanism of Action :
- The hybridization of pharmacophores within the molecule suggests multiple mechanisms of action, including:
- Inhibition of specific kinases.
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- The hybridization of pharmacophores within the molecule suggests multiple mechanisms of action, including:
-
Case Studies :
- A study demonstrated that derivatives with similar structural motifs showed up to 70% inhibition in cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.
- Another investigation indicated that compounds with thienopyrimidine cores exhibited IC50 values ranging from 5 to 15 µM against various leukemia cell lines .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains and fungi.
- In Vitro Studies :
- Tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity .
- Fungal assays revealed activity against Candida albicans, with an MIC of 30 µg/mL, suggesting potential use as an antifungal agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thienopyrimidine Core | Essential for kinase inhibition |
| Furan Derivative | Enhances lipophilicity and cell permeability |
| Chlorophenyl Group | Modulates electronic properties affecting binding affinity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide as an anticancer agent. The compound has shown promising results in preclinical trials:
- Mechanism of Action: The compound may exert its anticancer effects by inhibiting specific enzymes involved in tumor growth. Its structure suggests potential interaction with targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer progression .
- In Vitro Studies: In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The National Cancer Institute's protocols indicate a high level of antitumor activity .
Enzyme Inhibition
The sulfonamide moiety in this compound is known to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition: This compound has been evaluated for its ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes .
- Potential for Drug Development: Given its enzyme inhibition properties, this compound could serve as a lead for developing new therapeutic agents targeting metabolic disorders and cancer .
Case Studies and Research Findings
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl] Analog
- Modification : Replacement of the 4-chlorophenyl group with a 4-chloro-3-(trifluoromethyl)phenyl moiety.
- Impact: The electron-withdrawing trifluoromethyl group increases metabolic stability and enhances binding affinity to hydrophobic pockets in target proteins.
N-(4-methylphenyl) Derivative
- Modification : Substitution of the 4-chlorophenyl group with a 4-methylphenyl group.
- This derivative (ZINC2719985) features a thieno[3,2-d]pyrimidin core, further distinguishing its conformational flexibility .
Core Scaffold Variations
Thieno[3,2-d]pyrimidin vs. Thieno[2,3-d]pyrimidin
- Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (ZINC2719985).
Substituent Positioning on the Thienopyrimidine Core
- Example: N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide (ZINC2679323).
- This contrasts with the target compound’s 5-methylfuran and 3-allyl groups, which prioritize planar interactions .
Functional Group Replacements
1,3,4-Oxadiazole Hybrid
- Example : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide.
- However, the nitro group may increase toxicity compared to the target compound’s chloro-furan system .
Structural and Pharmacological Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoromethyl analog (ZINC2679496) demonstrates improved target engagement in kinase assays compared to the parent compound, likely due to stronger hydrophobic interactions .
- Core Rigidity: The fully aromatic thieno[2,3-d]pyrimidin core in the target compound may favor intercalation into DNA or RNA, whereas the dihydro analog (ZINC2719985) exhibits reduced planarity, shifting its mechanism toward enzyme inhibition .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., ZINC2679323) are more readily synthesized but may lack specificity due to steric bulk .
Preparation Methods
Gewald Aminothiophene Synthesis
The Gewald reaction is employed to synthesize 2-aminothiophene derivatives, a critical precursor for the thieno[2,3-d]pyrimidine system.
-
Reagents :
-
2-Acetyl-5-methylfuran (ketone component)
-
Ethyl cyanoacetate (nitrile component)
-
Elemental sulfur
-
Morpholine (base catalyst)
-
Dimethylformamide (DMF) solvent
-
-
Procedure :
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
The aminothiophene intermediate undergoes cyclization with prop-2-enal (acrolein) to form the pyrimidine ring.
-
Conditions :
-
Reflux in dry DMF with catalytic HCl (1–2 drops) at 120°C for 4–6 hours.
-
The prop-2-enyl group is introduced at position 3 of the pyrimidine ring via aldol-like condensation.
-
-
Product :
Functionalization of the Thieno[2,3-d]Pyrimidine Core
Chlorination at Position 2
To activate the scaffold for nucleophilic substitution, a chloro group is introduced at position 2.
-
Reagents :
-
Phosphorus oxychloride (POCl)
-
Phosphorus pentachloride (PCl)
-
-
Procedure :
-
Product :
Analytical Characterization
Optimization and Challenges
-
Regioselectivity : The prop-2-enyl group at position 3 requires precise control during cyclization to avoid side products.
-
Chlorination Efficiency : Excess POCl (18.9 equivalents) ensures complete conversion of the 2-hydroxy to 2-chloro derivative.
-
Thiolate Reactivity : Anhydrous conditions are critical to prevent oxidation of the thiolate during substitution.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Answer : Synthesis optimization requires careful control of reaction conditions. For example:
- Temperature : Maintain 60–80°C during cyclization steps to prevent side reactions .
- Catalysts : Use triethylamine (TEA) or palladium catalysts for coupling reactions to enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while toluene is ideal for thioacetamide bond formation .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., prop-2-enyl group at C3 and furan at C5) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. What are the recommended stability protocols for this compound under laboratory conditions?
- Answer : Store at –20°C in amber vials to prevent photodegradation. Stability tests show:
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) but remains stable in neutral buffers .
- Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) can monitor phase transitions .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock) predict the compound’s interaction with biological targets?
- Answer :
Receptor Preparation : Use PDB structures (e.g., kinase domains) and remove water molecules .
Ligand Parameterization : Assign Gasteiger charges and optimize torsional bonds for the compound’s flexible groups (e.g., prop-2-enyl) .
Grid Box Setup : Focus on ATP-binding pockets with 60 ų dimensions.
Analysis : Clustering of docking poses (RMSD < 2.0 Å) identifies key interactions (e.g., hydrogen bonds with pyrimidine-4-oxo group) .
Q. How should researchers resolve contradictions in reported bioactivity data across cell lines?
- Answer :
- Assay Standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability : Test in liver microsomes to rule out cytochrome P450-mediated inactivation .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the thienopyrimidine core?
- Answer :
- Substituent Variation : Replace the 5-methylfuran with substituted phenyl groups to assess steric effects .
- Bioisosteric Replacement : Swap sulfanylacetamide with carboxamide to evaluate hydrogen-bonding capacity .
- Quantitative SAR (QSAR) : Use Multiwfn software to calculate electron localization function (ELF) maps and correlate with IC50 values .
Methodological Considerations
Q. How can Design of Experiments (DoE) optimize reaction parameters in flow chemistry synthesis?
- Answer :
- Factors : Vary residence time (2–10 min), temperature (50–90°C), and reagent molar ratios .
- Response Surface Modeling : Central composite design (CCD) identifies optimal conditions (e.g., 70°C, 1:1.2 stoichiometry) .
- Validation : Confirm reproducibility across 3 batches with ANOVA (p < 0.05) .
Q. What computational tools are suitable for analyzing the compound’s electron density distribution?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
